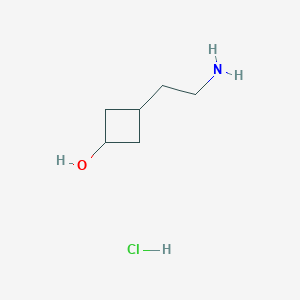

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Beschreibung

BenchChem offers high-quality 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKMKFLGNYCBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride chemical properties

An In-depth Technical Guide to 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a specialized chemical compound featuring a unique combination of a rigid cyclobutane core and a versatile amino alcohol functional group. This structure is of significant interest in medicinal chemistry and drug discovery. The cyclobutane motif is increasingly utilized as a bioisosteric replacement for other common chemical groups, offering advantages in metabolic stability, conformational rigidity, and the ability to orient key pharmacophore groups in three-dimensional space[1][2]. The 1,2-amino alcohol moiety is a well-established pharmacophore present in numerous biologically active molecules[3]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, serving as a critical resource for its application in research and development.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its specific arrangement of atoms and functional groups.

-

IUPAC Name: 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

-

CAS Number: 1789007-32-4[4]

-

Molecular Formula: C₆H₁₄ClNO[4]

-

Molecular Weight: 151.63 g/mol [4]

-

SMILES: C1C(CC1O)CCN.Cl[4]

Caption: 2D Structure of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source/Comment |

| Appearance | White to off-white solid | General appearance for similar compounds. |

| Molecular Formula | C₆H₁₄ClNO | [4] |

| Molecular Weight | 151.63 g/mol | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the polar hydroxyl and protonated amine groups. |

| pKa (predicted) | Amino group: ~9-10; Hydroxyl group: ~16-18 | The amino group will be protonated at physiological pH.[3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis and Manufacturing

Currently, there are no specific, detailed publications for the synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol. However, a plausible and efficient synthetic route can be designed based on established principles of organic chemistry, particularly the Grignard reaction. This approach requires a protection-deprotection strategy to handle the reactive primary amine.

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

-

Protection of the Amine: The primary amine of an ethylamine derivative must be protected to prevent it from reacting with the highly basic Grignard reagent. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can be used.

-

Grignard Reaction: The protected aminoethyl magnesium halide (Grignard reagent) is then reacted with cyclobutanone. This nucleophilic addition to the carbonyl group forms the cyclobutanol ring and the required carbon-carbon bond.

-

Deprotection: The protecting group is removed from the amine, typically under acidic conditions, to yield the final product, which can then be isolated as its hydrochloride salt.

Caption: Proposed synthetic workflow for 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-bromoethyl)carbamic acid tert-butyl ester (Boc-protected aminoethyl bromide)

-

Dissolve 2-bromoethylamine hydrobromide in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine, to neutralize the hydrobromide salt.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected starting material.

Step 2: Grignard Reaction with Cyclobutanone

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of the Boc-protected aminoethyl bromide from Step 1 in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, cool the reaction mixture to 0°C.

-

Slowly add a solution of cyclobutanone in anhydrous THF.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Isolation

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude product in a suitable solvent (e.g., methanol or dioxane) and add a solution of hydrochloric acid.

-

Stir the mixture to facilitate the removal of the Boc group.

-

The final product, 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, can be isolated by precipitation or crystallization.

Spectral Analysis (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key features in various analytical spectra.

| Technique | Predicted Spectral Features |

| ¹H NMR | - Broad singlet for the -OH proton. - Multiplets for the cyclobutane ring protons. - Triplets for the -CH₂-CH₂- protons of the ethyl chain. - Broad signal for the -NH₃⁺ protons. |

| ¹³C NMR | - Signal for the carbon bearing the hydroxyl group (~60-75 ppm). - Signals for the other cyclobutane carbons. - Signals for the two carbons of the aminoethyl chain. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ peak for the free base at m/z 130.1. |

| IR Spectroscopy | - Broad absorption band around 3200-3600 cm⁻¹ due to O-H and N-H stretching. - C-H stretching bands around 2850-3000 cm⁻¹. - N-H bending vibrations around 1600 cm⁻¹. - C-O stretching band around 1050-1150 cm⁻¹. |

Reactivity and Stability

The reactivity of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is governed by its primary amine and secondary alcohol functional groups.

-

Amine Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination. In its hydrochloride salt form, the amine is protonated (-NH₃⁺), which deactivates its nucleophilicity until it is neutralized with a base.

-

Hydroxyl Group: The secondary alcohol can undergo oxidation to a ketone, esterification, or etherification.

-

Stability: The compound is expected to be stable under standard storage conditions. It should be stored in a cool, dry place under an inert atmosphere to prevent degradation[5].

Applications in Research and Drug Development

The unique structural characteristics of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride make it a valuable building block for the synthesis of novel molecules with potential therapeutic applications.

-

Rigid Scaffold: The cyclobutane ring provides a conformationally constrained scaffold, which can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty of binding[1].

-

Bioisostere: Cyclobutane rings are often used as bioisosteres for other groups, such as gem-dimethyl groups or aromatic rings, to fine-tune physicochemical properties like solubility and metabolic stability[1][2].

-

Pharmacophore: The 1,2-amino alcohol moiety is a key pharmacophore in many established drugs, including certain beta-blockers and antiviral agents[3]. This functional group can participate in crucial hydrogen bonding interactions with biological targets.

The combination of these features makes this compound an attractive starting point for creating libraries of novel compounds for screening against a wide range of diseases, including those related to the central nervous system, inflammation, and oncology.

Safety and Handling

Based on available safety data sheets for similar compounds, 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride should be handled with care in a laboratory setting.

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental | H401: Toxic to aquatic life. P273: Avoid release to the environment. |

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[6][7]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[8][9]

-

First Aid:

-

If Inhaled: Move person to fresh air.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.

-

In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.

-

If Swallowed: Immediately make victim drink water (two glasses at most). Consult a physician.

-

Conclusion

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a promising chemical entity for advanced applications in organic synthesis and medicinal chemistry. Its distinct combination of a rigid cyclobutane scaffold and a key amino alcohol pharmacophore provides a solid foundation for the development of novel therapeutic agents. This guide has detailed its chemical properties, a plausible synthetic route, and safety considerations to support its use by researchers and drug development professionals. Further investigation into its synthetic optimization and biological applications is warranted.

References

- Sigma-Aldrich. (2025, September 16).

- Biosynth. (n.d.). 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.

- TCI Chemicals. (2024, November 19).

- Thermo Fisher Scientific. (2025, September 7).

- AChemBlock. (n.d.). methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride 97%.

- Fisher Scientific. (2011, March 11).

- BenchChem. (n.d.). An In-depth Technical Guide to 1-(2-Aminoethyl)cyclobutan-1-ol.

- PubChem. (n.d.). 3-(2-Aminoethyl)cyclopentan-1-ol.

- Smolecule. (n.d.). Buy 2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction.

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- BLDpharm. (n.d.). 1789007-32-4|3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.

- Chemical-Suppliers. (n.d.). cis-3-(2-Aminoethyl)cyclobutanol hydrochloride.

- PubChem. (n.d.). cis-3-(2-Aminoethyl)cyclobutanecarboxylic acid.

- PubChem. (n.d.). 2-Aminocyclobutan-1-ol.

- NIST. (n.d.). (4aR,8aS)-4a-Methyl-1-methylene-7-(propan-2-ylidene)decahydronaphthalene.

- PubChemLite. (n.d.). 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol.

- PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- PubChem. (n.d.). 2-[(2-{[(2R)-1-Hdroxybutan-2-yl]amino}ethyl)amino]butan-1-ol dihydrochloride.

- MDPI. (n.d.). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum.

- Ark Pharma Scientific Limited. (n.d.). cis-3-(methylamino)cyclobutan-1-ol hydrochloride. Retrieved from Ark Pharma Scientific Limited website.

- PubChemLite. (n.d.). 1-(2-aminoethyl)cyclobutan-1-ol (C6H13NO).

- BLD Pharm. (n.d.). 1375472-99-3|3-(Methylamino)cyclobutan-1-ol hydrochloride.

- ResearchGate. (2025, August 7). NMR Spectroscopy of Cyclobutanes.

- NICNAS. (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment.

- PubChem. (n.d.). Cyclobutanol.

- PubChem. (n.d.). 2-Ethylcyclobutanol.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. 1789007-32-4|3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride 97% | CAS: 1638771-20-6 | AChemBlock [achemblock.com]

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

Abstract

The rigorous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride (CAS: 1789007-32-4). As a small molecule featuring a strained cyclobutane ring, a primary alcohol, and an aminoethyl side chain, it presents a unique set of challenges and learning opportunities in structural analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven narrative on experimental design and data integration. We will proceed from foundational analysis of the molecular formula and functional groups to the intricate mapping of the carbon-proton framework and the definitive determination of its three-dimensional stereochemistry.

Introduction: The Analytical Challenge

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a bifunctional organic compound with potential applications as a scaffold or building block in medicinal chemistry. Its structure comprises a four-membered carbocyclic ring, which is known to adopt a non-planar, puckered conformation to alleviate ring strain.[1] This puckering, combined with the presence of two substituents at the 1- and 3-positions, introduces the possibility of cis and trans stereoisomers. The primary amine exists as a hydrochloride salt, influencing its solubility and spectroscopic properties.

The core objective of this guide is to unambiguously confirm the following structural attributes:

-

Constitution: The precise connectivity of all atoms.

-

Configuration: The relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring.

To achieve this, we will employ a multi-technique approach, where each analysis provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural proof.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to confirm the molecular formula and identify the functional groups present. This provides the fundamental "pieces" of the puzzle.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[2][3] Due to the ionic nature of the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is optimal, as it allows the intact cation to be observed with minimal fragmentation.[4]

Expected Outcome: The analysis is performed in positive ion mode. The molecule, C₆H₁₃NO·HCl, will be detected as the protonated free base, [C₆H₁₄NO]⁺. High-resolution analysis will provide an exact mass that can be used to confirm the elemental composition.

| Parameter | Expected Value | Purpose |

| Ionization Mode | ESI, Positive | Suitable for pre-charged, polar molecules. |

| Observed Ion | [M-Cl]⁺ | Corresponds to the cationic form, [C₆H₁₄NO]⁺. |

| Theoretical Exact Mass | 116.1070 Da | Calculated for C₆H₁₄NO⁺. |

| Measured Mass | e.g., 116.1072 Da | Experimental value from HRMS. |

| Mass Accuracy | < 5 ppm | Confirms the elemental formula C₆H₁₃NO for the free base. |

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile (50:50).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the [M-Cl]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations.[5]

Expected Absorptions: The spectrum will provide clear evidence for the hydroxyl and amino groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |

| ~3400 - 3200 | O-H Stretch | Alcohol | Broad and strong.[6][7] |

| ~3200 - 2800 | N-H Stretch | Primary Ammonium (R-NH₃⁺) | Broad, strong, often overlapping with C-H stretches. |

| ~2980 - 2850 | C-H Stretch | sp³ Aliphatic | Sharp, medium-to-strong.[8] |

| ~1600 - 1500 | N-H Bend | Primary Ammonium (R-NH₃⁺) | Medium intensity. |

| ~1250 - 1050 | C-O Stretch | Alcohol | Strong intensity.[7] |

The presence of these characteristic bands provides strong, corroborating evidence for the proposed functional groups. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding.[9]

Elucidating the Molecular Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[10][11] It provides information about the chemical environment, connectivity, and spatial proximity of atoms. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[12]

Sample Preparation Protocol:

-

Dissolve ~10-20 mg of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Note: Using D₂O will result in the exchange of O-H and N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which is a useful diagnostic test.[13]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not using a solvent with a known residual peak for referencing.

-

Transfer the solution to a 5 mm NMR tube.

One-Dimensional NMR: ¹H and ¹³C Spectra

The 1D spectra provide the initial map of the proton and carbon environments.[14][15]

Predicted ¹H and ¹³C NMR Data: The following are predicted chemical shifts and multiplicities. Actual values may vary based on solvent and stereochemistry.

| Position | Label | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Rationale |

| -CH(OH)- | H1 / C1 | ~4.0-4.2, m | ~70-75 | Deshielded by the electronegative oxygen atom. |

| Ring -CH₂- | H2,4 / C2,4 | ~1.8-2.2, m | ~35-45 | Diastereotopic protons in the cyclobutane ring. |

| Ring -CH- | H3 / C3 | ~2.3-2.6, m | ~30-35 | Methine proton adjacent to the side chain. |

| -CH₂-CH₂NH₃⁺ | H5 / C5 | ~1.6-1.9, m | ~30-35 | Ethyl bridge, less deshielded than H6. |

| -CH₂-NH₃⁺ | H6 / C6 | ~2.9-3.1, m | ~38-42 | Deshielded by the positively charged nitrogen atom. |

| -OH | OH | Variable, broad s | - | Exchangeable proton. |

| -NH₃⁺ | NH₃ | Variable, broad s | - | Exchangeable protons. |

Two-Dimensional NMR: Building the Structure

2D NMR experiments are essential for establishing the connectivity between the atoms assigned in the 1D spectra.

Logical Workflow for 2D NMR Analysis

Caption: Workflow for structure elucidation using 2D NMR.

A. HSQC (Heteronuclear Single Quantum Coherence) This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[16][17] This allows for the definitive assignment of all protonated carbons, creating a set of C-H "building blocks".

B. COSY (Correlation Spectroscopy) The COSY spectrum reveals proton-proton couplings, typically through two or three bonds (H-C-H or H-C-C-H).[18][19] This is used to trace out the spin systems within the molecule.

-

Key Expected Correlations:

-

A correlation between the H6 protons (-CH₂NH₃⁺) and the H5 protons (-CH₂-CH₂NH₃⁺) will confirm the ethyl group.

-

Correlations between H5 and the ring methine H3 will connect the side chain to the cyclobutane ring.

-

A network of correlations between H1, H2, H3, and H4 will map the connectivity around the cyclobutane ring.

-

Caption: Key HMBC correlations confirming the molecular skeleton.

Definitive Proof: Single Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [20][21]This technique determines the precise three-dimensional arrangement of atoms in a crystal, revealing exact bond lengths, bond angles, and, most importantly, the relative stereochemistry (cis vs. trans). [22][23] Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions).[23] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer. [20]Collect diffraction data by rotating the crystal in a beam of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the proposed structure to this map and refine the model to obtain the final crystal structure.

The resulting crystallographic data would not only confirm the connectivity established by NMR but would also definitively show whether the hydroxyl group and the aminoethyl group are on the same side (cis) or opposite sides (trans) of the cyclobutane ring.

Conclusion: A Convergence of Evidence

The structure elucidation of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride is a systematic process of evidence accumulation. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy identifies the key alcohol and amine functional groups. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) works in concert to meticulously piece together the carbon-proton framework and establish the atom-to-atom connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure, including the crucial relative stereochemistry. By following this logical and self-validating workflow, researchers can have the highest degree of confidence in the assigned structure, a critical prerequisite for any further study or application.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB website. [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC. Retrieved from Office of Research and Innovation website. [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from School of Chemistry and Molecular Biosciences website. [Link]

-

Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography | High-Resolution Structure Determination for Industry. Retrieved from Diamond Light Source website. [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

IIT Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

-

Gary E. Martin, et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from Hypha Discovery Ltd website. [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from SDSU website. [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. [Link]

-

University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from University of Gothenburg website. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from Creative Biostructure website. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from Springer website. [Link]

-

Unofficial Pass. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from Columbia University website. [Link]

-

Jiménez-Osés, G., et al. (2009). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

Gilon, C., et al. (1995). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry (ESI-MS) and MS/MS fragmentation pattern... [Image]. Retrieved from ResearchGate. [Link]

-

Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Davis, H. J. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? [Forum post]. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from Doc Brown's website. [Link]

-

Chemistry Learning. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds) [Video]. YouTube. [Link]

-

Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Stevens, E. (2018, August 14). spectroscopy infrared alcohols and amines [Video]. YouTube. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge, Department of Chemistry website. [Link]

-

ResearchGate. (2025, August 10). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules [Preprint]. [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums [Preprint]. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Aminoethyl)cyclopentan-1-ol. PubChem Compound Database. [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

-

PubChem. (n.d.). 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol. Retrieved from PubChem website. [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

PubMed. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Retrieved from National Library of Medicine website. [Link]

-

ChemistryViews. (2023, March 21). New Derivatives of Cyclobutane β-Amino Acids. Retrieved from ChemistryViews website. [Link]

-

PubMed. (n.d.). Mass spectrometry imaging of amino neurotransmitters: a comparison of derivatization methods and application in mouse brain tissue. Retrieved from National Library of Medicine website. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. youtube.com [youtube.com]

- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. jchps.com [jchps.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Small molecule-NMR | University of Gothenburg [gu.se]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. rigaku.com [rigaku.com]

- 21. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 22. excillum.com [excillum.com]

- 23. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

An In-depth Technical Guide to 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: A Novel Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride (CAS Number: 1789007-32-4), a novel chemical entity with significant potential as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique structural and physicochemical properties of strained aliphatic rings.

Introduction: The Emerging Role of Cyclobutanes in Medicinal Chemistry

The cyclobutane moiety is an increasingly utilized scaffold in modern drug design.[1][2] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or planar aromatic rings.[1][3] The incorporation of a cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to orient key pharmacophores in a precise spatial arrangement.[1][2] 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride presents a unique combination of a strained cyclobutane core, a primary amino group, and a secondary alcohol, making it a versatile building block for creating diverse chemical libraries for drug screening.

Physicochemical Properties

The hydrochloride salt form of 3-(2-Aminoethyl)cyclobutan-1-ol enhances its aqueous solubility and stability, making it amenable to a variety of experimental conditions. A summary of its key chemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 1789007-32-4 | Arctom |

| Molecular Formula | C6H14ClNO | AA Blocks |

| Molecular Weight | 151.63 g/mol | AA Blocks |

| Appearance | Predicted to be a white to off-white solid | N/A |

| Solubility | Predicted to be soluble in water and polar organic solvents | N/A |

| SMILES | C1C(CC1O)CCN.Cl | Biosynth |

Proposed Synthesis and Mechanism

Proposed Synthetic Workflow

The overall proposed synthetic strategy is depicted in the following workflow diagram.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06088D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(2-Aminoethyl)cyclobutan-1-ol HCl

Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is relentless. The cyclobutane motif, once considered a synthetic challenge, has now emerged as a "rising star" in drug design.[1][2] Its inherent structural properties—a unique puckered conformation and significant conformational rigidity—offer distinct advantages over more flexible aliphatic or larger cycloalkane systems.[3] By incorporating a cyclobutane ring, chemists can lock a molecule's pharmacophoric elements into a more pre-organized and favorable geometry for binding to a biological target, potentially enhancing potency and selectivity.[2][3] Furthermore, the three-dimensional nature of the cyclobutane scaffold can improve metabolic stability and serve as a valuable bioisostere for other cyclic systems, offering a unique vector in chemical space.[2]

This guide provides a comprehensive technical overview of the core physicochemical characteristics of 3-(2-Aminoethyl)cyclobutan-1-ol HCl , a molecule that combines the strategic advantages of the cyclobutane core with the versatile functionality of an amino alcohol. As a hydrochloride salt, its properties are tailored for potential pharmaceutical development, where aqueous solubility and stability are paramount. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and actionable experimental protocols to fully characterize this promising chemical entity.

Molecular Identity and Core Properties

-

Chemical Name: 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.63 g/mol

-

Chemical Structure:

(Self-generated image, as a placeholder for the actual structure)

The structure features a primary amine and a tertiary alcohol, functional groups that dictate many of its physicochemical behaviors, including its ability to act as a hydrogen bond donor and acceptor. The hydrochloride salt form is achieved by the reaction of the basic primary amine group with hydrochloric acid, a common strategy to improve the solubility and handling of amine-containing active pharmaceutical ingredients (APIs).[4]

Acid-Base Properties: pKa Determination

2.1 Importance in Drug Development The ionization constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH. For 3-(2-Aminoethyl)cyclobutan-1-ol HCl, the pKa of the primary ammonium group will dictate its degree of ionization across the physiological pH range of the gastrointestinal tract (pH 1.2 - 6.8). This, in turn, profoundly influences its solubility, permeability across biological membranes (absorption), and potential for formulation in different dosage forms.[5] An accurate pKa value is essential for building predictive models of absorption and for selecting appropriate buffer systems in formulation development.

2.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy within the typical pharmaceutical pH range.[6]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of 3-(2-Aminoethyl)cyclobutan-1-ol HCl in 50 mL of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a temperature-controlled vessel (25 °C) and use a calibrated pH meter with a glass electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, added in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the ammonium species has been neutralized to the free amine. The dissociation constant can be calculated from the pH at various points along the titration curve.[7]

2.3 Data Presentation The compound is expected to have a pKa value typical for a primary alkylammonium ion.

| Parameter | Predicted Value | Significance |

| pKa (Ammonium) | 9.0 - 10.5 | Influences solubility and absorption; will be >99% ionized in the stomach and small intestine. |

2.4 Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

3.1 Importance in Drug Development Aqueous solubility is a gatekeeper for oral drug absorption. A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[8] As a hydrochloride salt, 3-(2-Aminoethyl)cyclobutan-1-ol HCl is expected to have significantly higher aqueous solubility than its free base form. Determining its solubility across the physiological pH range is mandatory for classifying it under the Biopharmaceutics Classification System (BCS) and for predicting its in vivo dissolution behavior.[3][5]

3.2 Experimental Protocol: Shake-Flask Method The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Methodology:

-

Medium Preparation: Prepare aqueous buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO guidelines for BCS classification.[3]

-

Sample Incubation: Add an excess amount of 3-(2-Aminoethyl)cyclobutan-1-ol HCl to vials containing each buffer solution to create a slurry. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 37 °C to simulate physiological conditions) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter to remove any remaining solid particles, and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[8][10]

3.3 Data Presentation The solubility is expected to be high and relatively pH-independent in the acidic range due to the ionized nature of the amine.

| pH of Medium | Solubility (mg/mL) | BCS Classification |

| 1.2 (0.1 N HCl) | > 50 (Expected) | Highly Soluble (if highest dose/solubility ≤ 250 mL) |

| 4.5 (Acetate Buffer) | > 50 (Expected) | Highly Soluble |

| 6.8 (Phosphate Buffer) | > 50 (Expected) | Highly Soluble |

3.4 Workflow Diagram

Caption: Shake-flask method for equilibrium solubility determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

4.1 Importance in Drug Development Lipophilicity, commonly expressed as LogP (the partition coefficient between octanol and water), is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.[9] While high lipophilicity can aid membrane permeation, it can also lead to poor solubility, high metabolic clearance, and off-target toxicity. For 3-(2-Aminoethyl)cyclobutan-1-ol HCl, the LogP value will help predict its absorption potential and distribution characteristics. The hydrochloride salt is expected to be significantly more hydrophilic (lower LogP) than the free base.[9]

4.2 Experimental Protocol: Shake-Flask Method The shake-flask method remains a reliable approach for direct LogP measurement.[11]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 phosphate buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Prepare a stock solution of the compound in the pre-saturated aqueous phase. Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol.

-

Equilibration: Tightly cap the vial and shake it vigorously for several hours (e.g., overnight) at a constant temperature (25 °C) to allow the compound to partition between the two phases.[9]

-

Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[12]

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

4.3 Data Presentation The presence of the polar hydroxyl and charged ammonium groups suggests a low LogP value, indicating hydrophilicity.

| Parameter | Value | Implication |

| LogP (calculated for free base) | ~0.5 - 1.5 | Moderately lipophilic, balanced properties. |

| LogD at pH 7.4 (for HCl salt) | < 0 | Highly hydrophilic due to ionization, favoring aqueous environments. |

4.4 Workflow Diagram

Caption: Experimental workflow for LogP determination.

Thermal Properties: Melting Point

5.1 Importance in Drug Development The melting point is a fundamental physical property that provides information about the purity, crystal lattice energy, and solid-state stability of a compound. A sharp melting range is indicative of high purity. For a salt like 3-(2-Aminoethyl)cyclobutan-1-ol HCl, the melting point is typically higher than that of the free base, reflecting the strong ionic interactions in the crystal lattice. This property is critical for downstream processing, such as milling and formulation.[13]

5.2 Experimental Protocol: Capillary Method This is the standard pharmacopeial method for melting point determination.[14][15]

Methodology:

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator.[16]

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 10-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure accurate observation.[16]

-

Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the span between these two temperatures.[14]

5.3 Data Presentation

| Parameter | Value | Indication |

| Melting Range | To be determined experimentally | A narrow range (< 2 °C) suggests high purity. |

Spectroscopic Characterization

A comprehensive spectroscopic profile is essential for unambiguous structural confirmation and serves as a reference standard for quality control.

6.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. 2D NMR techniques (COSY, HMQC) can confirm the assignment of signals corresponding to the cyclobutane ring, the ethyl linker, and the functional groups.[17]

-

Expected ¹H NMR Signals:

-

Complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm) for the cyclobutane ring protons.

-

Signals for the ethyl group (-CH₂-CH₂-) protons.

-

A broad signal for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

-

A broad signal for the ammonium (-NH₃⁺) protons.

-

-

Expected ¹³C NMR Signals:

-

Distinct signals for the carbons of the cyclobutane ring, the ethyl chain, and the carbon bearing the hydroxyl group.

-

6.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[18]

-

Expected Characteristic Absorptions:

-

O-H Stretch (Alcohol): A strong, broad absorption around 3200-3600 cm⁻¹.[19]

-

N-H Stretch (Ammonium): A broad absorption in the 2800-3200 cm⁻¹ region, often with multiple smaller peaks.

-

C-H Stretch (Aliphatic): Sharp absorptions just below 3000 cm⁻¹.[19]

-

C-O Stretch (Alcohol): An absorption in the 1050-1200 cm⁻¹ region.

-

6.3 Mass Spectrometry (MS)

-

Purpose: Determines the molecular weight and provides information about the fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected Results (ESI+):

Chemical Stability Assessment: Forced Degradation Studies

7.1 Importance in Drug Development Forced degradation (or stress testing) studies are a regulatory requirement to understand the intrinsic stability of a drug substance.[22][23] They help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This knowledge is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients.[24][25]

7.2 Experimental Protocol: Stress Conditions The compound should be subjected to a series of stress conditions, typically aiming for 5-20% degradation.[26]

Methodology:

-

Acid Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL) with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Base Hydrolysis: Treat a solution with 0.1 M NaOH under similar temperature and time conditions.

-

Oxidation: Expose a solution to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

Analysis: Analyze samples from each condition using a stability-indicating HPLC method (e.g., with a gradient elution and UV detection) to separate the parent compound from any degradants. Mass balance should be assessed to ensure all major degradants are accounted for.[24]

7.3 Workflow Diagram

Caption: Workflow for a forced degradation study.

Conclusion

3-(2-Aminoethyl)cyclobutan-1-ol HCl is a molecule poised at the intersection of strategic structural design and practical pharmaceutical considerations. Its rigid cyclobutane core offers potential advantages in target binding and metabolic stability, while its amino alcohol functionality and hydrochloride salt form provide the physicochemical properties necessary for development as a drug candidate. The comprehensive characterization outlined in this guide—spanning pKa, solubility, lipophilicity, thermal properties, spectroscopic identity, and stability—provides a robust framework for any research team. The successful execution of these protocols will generate the critical data needed to advance this compound from a promising chemical entity to a viable therapeutic agent, enabling informed decisions in formulation, toxicology, and clinical development.

References

- Bak, D. A., & Conrow, K. (1966).

- Doc Brown's Chemistry. (2025).

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.

- BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. BenchChem.

- Willems, M., et al. (2021).

- World Health Organiz

- Parviz, M., & Ismail, K. (2006). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. PubMed.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.

- Dahan, A., et al. (2018).

- Klarenaar, B., et al. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites.

- Pokharkar, V., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central.

- Parviz, M., & Ismail, K. (2006). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products.

- NIST. (n.d.). Cyclobutane. NIST WebBook.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review.

- SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN.

- BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol?. BTC Blog.

- Pharmaceutical Outsourcing. (n.d.).

- LGC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LGC.

- Rayer, A. V., et al. (2014).

- Sigma-Aldrich. (n.d.). Cyclobutylamine 98. Sigma-Aldrich.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Alfa Chemistry. (n.d.). Amino Alcohols. Alfa Chemistry.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.

- University of Calgary. (n.d.).

- Sema, T., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI.

- Studylib. (n.d.). Experimental Determination of pKa Values by Use of NMR Chemical. Studylib.

- ACS Publications. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides.

- Bastin, R. J., et al. (2000). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Organic Process Research & Development.

- Klicić, J. J., et al. (2012). Simple Method for the Estimation of pKa of Amines.

- InstaNANO. (n.d.).

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity. Agilent.

- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.

- ResearchGate. (n.d.). Final Amino Alcohol HCl Salts.

- ResearchGate. (n.d.). FTIR Characteristic Band of Amino Acid Germinates.

- ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes.

- Nichols, L. (2022). 6.

- ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- National Institutes of Health. (n.d.).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- USP. (2011).

- Willems, M., et al. (2021).

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- Gopakumar, G., et al. (2022). The surface composition of amino acid – halide salt solutions is pH-dependent. Royal Society of Chemistry.

- Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. docbrown.info.

- PubMed. (2024). Stereocontrolled Synthesis of Cyclobutylamines. PubMed.

- Save My Exams. (2025). Amino acids | OCR A Level Chemistry A Revision Notes 2015. Save My Exams.

Sources

- 1. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. savemyexams.com [savemyexams.com]

- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thinksrs.com [thinksrs.com]

- 15. drugfuture.com [drugfuture.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ajpsonline.com [ajpsonline.com]

- 24. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 25. acdlabs.com [acdlabs.com]

- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific investigation. Among the most crucial early-stage hurdles is the comprehensive characterization of a compound's physicochemical properties. It is here, in the foundational understanding of solubility and stability, that we can predict and mitigate challenges in formulation, bioavailability, and ultimately, clinical efficacy. The cyclobutane motif, an increasingly popular scaffold in medicinal chemistry, offers unique three-dimensional diversity and favorable metabolic properties.[1][2] However, the introduction of polar functional groups, such as the aminoethyl and hydroxyl moieties in 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, necessitates a thorough evaluation of its behavior in aqueous and physiological environments.

This guide provides a detailed framework for the systematic evaluation of the solubility and stability of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for drug development decisions.

Physicochemical Properties: A Snapshot

While specific experimental data for 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is not extensively published, we can infer certain characteristics based on its structure and related analogs. The presence of a primary amine (as a hydrochloride salt) and a hydroxyl group suggests a propensity for aqueous solubility. The cyclobutane ring itself contributes to a degree of lipophilicity.[1][3][4]

Table 1: Predicted Physicochemical Properties of 3-(2-Aminoethyl)cyclobutan-1-ol

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Formula | C6H14ClNO | |

| Molecular Weight | 151.63 g/mol | |

| pKa (Amine) | ~9-10 | Likely to be protonated at physiological pH, enhancing aqueous solubility. |

| LogP | Low to moderate | A balance between aqueous solubility and membrane permeability is anticipated. |

| Hydrogen Bond Donors | 3 (hydroxyl, ammonium) | |

| Hydrogen Bond Acceptors | 1 (hydroxyl) |

Note: These are predicted values and require experimental verification.

Solubility Determination: A Multi-faceted Approach

Solubility is a critical determinant of a drug's bioavailability.[5][6] A comprehensive understanding requires an assessment of both kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[7] This high-throughput screen is invaluable in early discovery for ranking compounds.[7]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Nephelometry Reading: Measure the light scattering of each well using a nephelometer.[6] The concentration at which a significant increase in scattering is observed indicates the onset of precipitation and defines the kinetic solubility limit.

Causality: The rapid addition of an aqueous buffer to a DMSO stock solution creates a supersaturated state, and the subsequent precipitation is a measure of the compound's ability to remain in solution under these non-equilibrium conditions. Nephelometry provides a sensitive detection of insoluble particles.[6]

Thermodynamic Solubility Assessment

Thermodynamic solubility, often referred to as equilibrium solubility, is the true measure of a compound's solubility at saturation in a given solvent system.[7] The shake-flask method is the gold standard for this determination.[8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate various physiological environments.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. Care must be taken to avoid adsorption of the compound to the filter material.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[9]

Causality: By allowing the system to reach equilibrium, this method provides a definitive measure of the maximum concentration of the drug that can be dissolved in a specific medium. This is critical for predicting oral absorption and for formulation development.

Table 2: Template for Reporting Thermodynamic Solubility Data

| pH of Buffer | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 2.0 | 25 | ||

| 4.5 | 25 | ||

| 6.8 | 25 | ||

| 7.4 | 25 | ||

| 2.0 | 37 | ||

| 4.5 | 37 | ||

| 6.8 | 37 | ||

| 7.4 | 37 |

Stability Profile: Ensuring Compound Integrity

A comprehensive stability assessment is mandated by regulatory bodies like the ICH to ensure the quality, safety, and efficacy of a drug substance over its shelf life.[10][11][12] This involves both long-term stability studies and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the drug substance under defined storage conditions over time.[13]

Experimental Protocol: ICH-Compliant Stability Study

-

Batch Selection: Utilize at least one representative batch of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride with a quality profile that meets the proposed specification.

-

Storage Conditions: Store aliquots of the compound under the following ICH-recommended conditions[13]:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[11][13]

-

Analysis: At each time point, analyze the samples for:

-

Appearance

-

Assay (potency)

-

Purity (presence of degradation products)

-

Moisture content

-

Causality: Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance, allowing for the prediction of its long-term stability profile.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[14][15][16] The goal is to achieve 5-20% degradation of the parent compound.[14][17]

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[17][18]

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature.[17][18]

-

Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This involves separating the parent peak from all degradation products and impurities. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Causality: By subjecting the molecule to conditions more severe than those encountered during storage, we can rapidly identify its vulnerabilities. This information is critical for developing stable formulations and for establishing appropriate packaging and storage conditions.[16][18]

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination. For an amine hydrochloride like 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, several techniques are applicable.

Table 3: Recommended Analytical Techniques

| Technique | Application | Rationale |

| HPLC-UV/PDA | Quantification of parent compound and detection of chromophoric degradants. | A versatile and widely used technique for purity and assay determination. The PDA detector allows for peak purity assessment.[9] |

| HPLC-MS | Identification and structural elucidation of degradation products. | Provides molecular weight information, which is critical for identifying unknown impurities. |

| Ion Chromatography | Quantification of the amine in the presence of counter-ions. | Particularly useful for analyzing the free amine and its salt form.[19] |

| Karl Fischer Titration | Determination of water content. | Important for assessing hygroscopicity and its impact on stability. |

Visualization of Workflows

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Forced Degradation Study Logic

Caption: Logic Flow for Forced Degradation Studies.

Conclusion: A Pathway to Informed Drug Development

The systematic evaluation of solubility and stability, as outlined in this guide, provides the essential data package for advancing 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride through the drug development pipeline. By employing these self-validating protocols and understanding the scientific principles behind them, researchers can build a robust foundation for formulation design, toxicological assessment, and ultimately, regulatory submission. The insights gained from these studies are not merely data points but are critical to mitigating risks and increasing the probability of success for this promising molecule.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Concept Life Sciences. Available at: [Link]

-

Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Published July 1, 2020. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. Available at: [Link]

-

Q1A(R2) Guideline. ICH. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Published August 1, 2003. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Published March 21, 2025. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. National Institutes of Health. Published July 1, 2011. Available at: [Link]

-

Ich guidelines for stability studies 1. Slideshare. Published July 28, 2012. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. Available at: [Link]

-

Calculated and experimental properties of the cyclobutane fragment... ResearchGate. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Available at: [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. rheolution.com [rheolution.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. iransilicate.com [iransilicate.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. onyxipca.com [onyxipca.com]

- 15. veeprho.com [veeprho.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Imperative of the Cyclobutane Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, the cyclobutane ring has emerged as a uniquely powerful, albeit historically underutilized, structural motif. Characterized by significant ring strain and a resulting rigid, puckered conformation, the cyclobutane scaffold offers medicinal chemists a tool to enforce conformational constraint, improve metabolic stability, and achieve unparalleled three-dimensional orientation of key pharmacophoric elements.[1][2][3] This guide provides a comprehensive analysis of the cyclobutane moiety, moving beyond theoretical principles to present field-proven applications, detailed case studies across major therapeutic areas, and actionable experimental protocols. We will explore the causal relationships between the ring's unique physicochemical properties and its profound impact on biological activity, equipping researchers and drug developers with the insights needed to strategically deploy this versatile scaffold in their discovery programs.

The Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane ring in drug design is a direct consequence of its distinct structural and electronic properties, which differ significantly from more common acyclic linkers or larger, more flexible cycloalkanes.[1][4]

A Tale of Strain and Conformation: Why Cyclobutane is Unique

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[5][4] This inherent strain is a result of two primary factors: angle strain, from the compression of C-C-C bond angles to ~88° from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms.[5][6] To partially alleviate this torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[5][4][6] This puckering is not static; the ring undergoes rapid inversion in solution.[6] This rigid, three-dimensional geometry is a key feature that can be exploited to lock flexible molecules into a bioactive conformation.[5][7] Furthermore, the C-C bonds are slightly elongated (to ~1.56 Å) compared to typical alkanes, a consequence of 1,3 non-bonding repulsions.[5]

Caption: Figure 1: Puckered conformation of the cyclobutane ring.

The Conformational Advantage: Pre-organizing for Potency

Flexible ligands often suffer a significant entropic penalty upon binding to a biological target, as their rotatable bonds become "frozen" in the binding pocket.[5] By replacing a flexible linker, such as an ethyl group, with a rigid 1,3-disubstituted cyclobutane, the molecule is pre-organized into a limited number of conformations.[5][2] If this constrained conformation aligns with the bioactive pose required for target engagement, the entropic cost of binding is minimized, often leading to a substantial increase in binding affinity and potency.[1][8]

Strategic Applications in Medicinal Chemistry

The decision to incorporate a cyclobutane ring is a strategic choice aimed at solving specific drug design challenges. Its applications range from simple bioisosteric replacement to complex modulation of pharmacokinetic profiles.

The Cyclobutane as a Bioisosteric Replacement

The cyclobutane scaffold can serve as a metabolically stable and conformationally defined bioisostere for several common chemical groups.[9] This substitution can improve drug-like properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which often correlates with enhanced solubility and reduced promiscuity.[5]

| Original Group | Cyclobutane Replacement | Key Advantages Conferred |

| gem-dimethyl | Spirocyclic cyclobutane | Blocks metabolic oxidation, maintains tetrahedral geometry. |

| Alkene | 1,2-disubstituted cyclobutane | Prevents cis/trans-isomerization, increases metabolic stability.[2] |